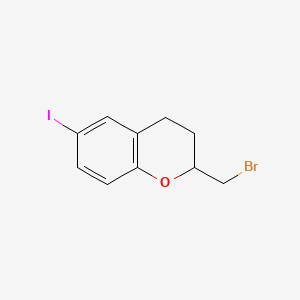

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran

Descripción

2-(Bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is a halogenated derivative of the 3,4-dihydro-2H-1-benzopyran (chromene) scaffold. Its structure features a bromomethyl group at position 2 and an iodine atom at position 6 on the benzopyran core. The 3,4-dihydro configuration indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated coumarins. The bromomethyl group is a reactive site for nucleophilic substitution or alkylation reactions, while the iodine substituent may participate in cross-coupling reactions or act as a leaving group. Though specific data (e.g., CAS, melting point) for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications in medicinal chemistry or materials science .

Propiedades

IUPAC Name |

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNPDISUKCABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)OC1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran typically involves multi-step reactions. One common method starts with the bromination of a suitable precursor, followed by iodination. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide. The reaction temperature is maintained around 50°C, and the process may take several hours to complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl and iodo groups can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of corresponding alkanes or alcohols.

Aplicaciones Científicas De Investigación

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran and related compounds:

Key Comparisons

Halogen Substituents

- Iodine vs. Iodine’s larger atomic radius may enhance steric effects and influence electronic properties (e.g., resonance or inductive effects).

- Bromomethyl Reactivity: The bromomethyl group at position 2 distinguishes the target compound from derivatives with non-reactive substituents (e.g., methyl or carboxylic acid groups). This group facilitates alkylation or nucleophilic substitution, unlike the lactone in 3,4-dihydro-6-methylcoumarin .

Physical Properties

- Molecular Weight and Polarity : The iodine substituent increases molecular weight compared to fluorine or methyl analogs. The 6-fluoro-carboxylic acid derivative (MW 208.14) is lighter but more polar due to the carboxylic acid, while the target compound’s bromomethyl and iodine groups likely enhance hydrophobicity.

- Melting Points : The 6-fluoro-carboxylic acid analog has a high melting point (212°C) due to hydrogen bonding , whereas halogenated derivatives like the bromo-phenyl coumarin (MW 303.15) may exhibit lower melting points due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.